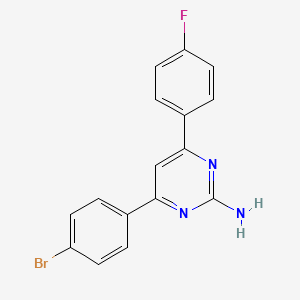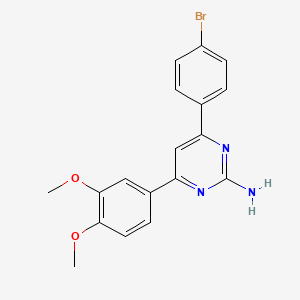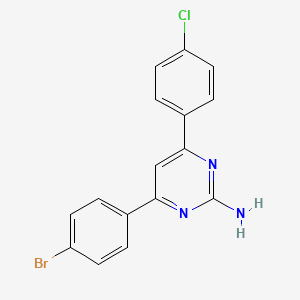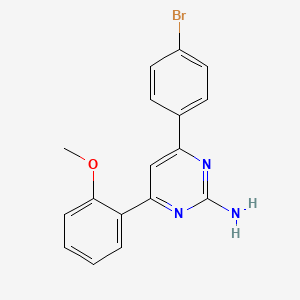
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, also known as BMPA, is a small molecule that has been studied as a potential therapeutic agent for a variety of diseases. BMPA is a member of the pyrimidin-2-amine family, which is a class of compounds that has been studied extensively in the fields of medicinal chemistry and drug discovery. BMPA has a unique structure that offers several advantages over other small molecules, including its ability to bind to a variety of receptors, its low toxicity, and its relative stability in the body.
科学的研究の応用
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been studied extensively in the fields of medicinal chemistry and drug discovery. It has been used in various scientific research applications, such as the study of enzyme inhibition, receptor binding, and drug metabolism. 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has also been used in the study of cancer and other diseases, as well as in the development of new therapeutic agents.
作用機序
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine binds to a variety of receptors, including the androgen receptor, the progesterone receptor, and the estrogen receptor. It has also been shown to have an inhibitory effect on the enzyme aromatase, which is involved in the synthesis of estrogen. By binding to these receptors and inhibiting aromatase, 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can affect the regulation of hormones in the body.
Biochemical and Physiological Effects
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and to have an anti-tumor effect in animal models. It has also been shown to have an effect on the metabolism of fatty acids, which can lead to weight loss. In addition, 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to have an effect on the regulation of hormones, which can lead to changes in reproductive function.
実験室実験の利点と制限
The advantages of using 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine in laboratory experiments include its low toxicity, its ability to bind to a variety of receptors, and its relative stability in the body. The main limitation of using 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine in laboratory experiments is that it is not as widely available as some other compounds, which can make it difficult to obtain in large quantities.
将来の方向性
Future research on 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine could focus on its potential therapeutic applications, such as its use in the treatment of cancer and other diseases. Additionally, further research could be conducted on the mechanism of action of 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, as well as its effects on hormone regulation and metabolism. Additionally, further research could be conducted on the synthesis of 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, in order to make it more widely available. Finally, further research could be conducted on the development of new therapeutic agents based on 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine.
合成法
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can be synthesized in several ways. One approach is a multi-step synthesis that involves the reaction of 4-bromobenzaldehyde and 2-methoxybenzaldehyde, followed by the condensation of the resulting product with pyrimidine. Another approach is a one-step synthesis that involves the direct reaction of 4-bromobenzaldehyde, 2-methoxybenzaldehyde, and pyrimidine. This approach is more efficient and requires fewer steps than the multi-step synthesis.
特性
IUPAC Name |
4-(4-bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-22-16-5-3-2-4-13(16)15-10-14(20-17(19)21-15)11-6-8-12(18)9-7-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWZLOUJKOCGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


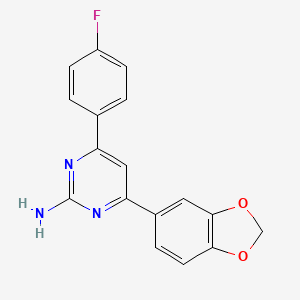

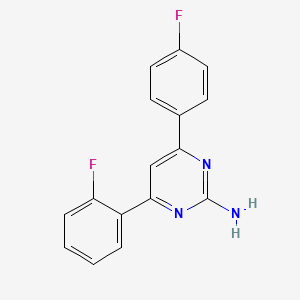
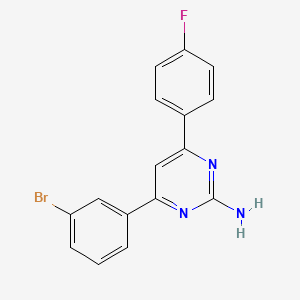
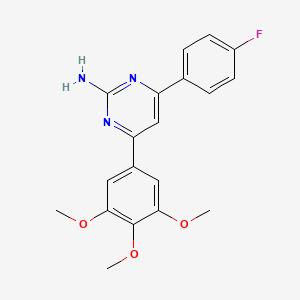
![(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98%](/img/structure/B6347230.png)
